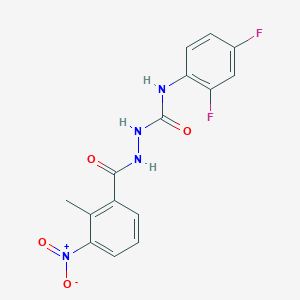
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide
説明
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide, also known as DFN-2, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. DFN-2 is a hydrazinecarboxamide derivative, which has been synthesized using various methods.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is not fully understood. However, it has been proposed that N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, resulting in the repression of gene transcription. N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been found to inhibit the activity of HDACs, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been found to have various biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In addition, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. Furthermore, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been shown to reduce the levels of reactive oxygen species in cells, leading to the reduction of oxidative stress.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. In addition, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been shown to possess low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has shown promising results in scientific research, and there are several future directions for its development. One of the potential applications of N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide is in cancer therapy. It can be used as a single agent or in combination with other drugs to enhance its anti-cancer effects. In addition, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide can be modified to improve its solubility and bioavailability, making it a more effective drug candidate. Furthermore, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide can be used as a lead compound for the development of new HDAC inhibitors with improved potency and selectivity.
科学的研究の応用
N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. In cancer research, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2,4-difluorophenyl)-2-(2-methyl-3-nitrobenzoyl)hydrazinecarboxamide has been shown to have anti-oxidant properties by reducing the levels of reactive oxygen species.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O4/c1-8-10(3-2-4-13(8)21(24)25)14(22)19-20-15(23)18-12-6-5-9(16)7-11(12)17/h2-7H,1H3,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHCXAIEAXVUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NNC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[(2-methyl-3-nitrophenyl)carbonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-1,3-benzodioxol-5-yl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4117109.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4117111.png)
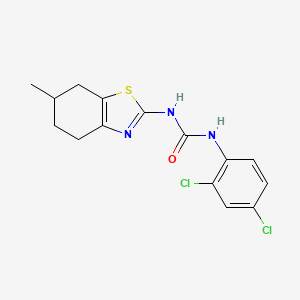
![N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4117117.png)
![N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4117125.png)
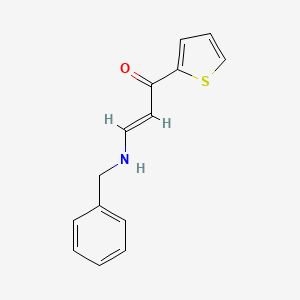
![2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4117140.png)

![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B4117151.png)
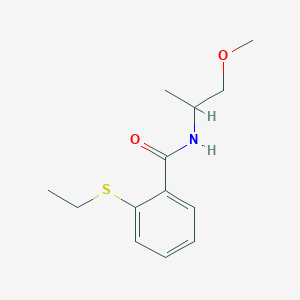
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4117176.png)
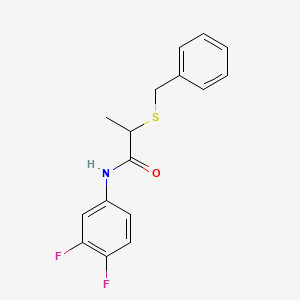
![N-(4-butylphenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4117197.png)